2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile: is a chemical compound with the molecular formula C8H3ClF3N2 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and trifluoromethyl groups on the pyridine ring, along with an acetonitrile group, makes this compound unique and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation and Nitrile Formation:
Industrial Production Methods:
- Industrial production often involves large-scale halogenation and nitrile formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Scientific Research Applications
Chemistry:
- 2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
- The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: This compound lacks the acetonitrile group but shares similar halogenation and trifluoromethylation patterns.
2-Chloro-4-(trifluoromethyl)pyridine: This compound has the trifluoromethyl group at a different position on the pyridine ring.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound has a methyl group instead of an acetonitrile group.
Uniqueness:
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBHNNIFQAPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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